molecular formula C5H8N2O2S B6210527 4-methanesulfonyl-1-methyl-1H-pyrazole CAS No. 1479212-94-6

4-methanesulfonyl-1-methyl-1H-pyrazole

Cat. No. B6210527
CAS RN: 1479212-94-6
M. Wt: 160.2
InChI Key:
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Description

4-Methanesulfonyl-1-methyl-1H-pyrazole (4-MMP) is an organic compound, a derivative of pyrazole, that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 4-MMP is a useful reagent for synthesizing various compounds, and is also a promising compound for exploring its biochemical and physiological effects.

Scientific Research Applications

4-methanesulfonyl-1-methyl-1H-pyrazole has been used in a variety of scientific research applications, including as a reagent for synthesizing various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. 4-methanesulfonyl-1-methyl-1H-pyrazole has also been used to study the structure and function of proteins, as well as for studying the effects of drugs on the body.

Mechanism of Action

4-methanesulfonyl-1-methyl-1H-pyrazole has been found to act as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 4-methanesulfonyl-1-methyl-1H-pyrazole binds to the active site of the enzyme, thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
4-methanesulfonyl-1-methyl-1H-pyrazole has been found to have a variety of biochemical and physiological effects. For example, 4-methanesulfonyl-1-methyl-1H-pyrazole has been shown to inhibit the activity of cytochrome P450 enzymes, thus affecting the metabolism of drugs and other xenobiotics. 4-methanesulfonyl-1-methyl-1H-pyrazole has also been found to affect the expression of certain genes, as well as the activity of certain proteins. Furthermore, 4-methanesulfonyl-1-methyl-1H-pyrazole has been found to affect the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

4-methanesulfonyl-1-methyl-1H-pyrazole has several advantages for laboratory experiments. For example, it is a relatively inexpensive reagent and is easy to obtain. Furthermore, 4-methanesulfonyl-1-methyl-1H-pyrazole is relatively stable and can be stored for long periods of time. However, 4-methanesulfonyl-1-methyl-1H-pyrazole has some limitations, such as its low solubility in water and its potential to cause adverse reactions in certain individuals.

Future Directions

There are a number of potential future directions for the use of 4-methanesulfonyl-1-methyl-1H-pyrazole in scientific research and laboratory experiments. For example, further research could be conducted to explore the potential of 4-methanesulfonyl-1-methyl-1H-pyrazole as a therapeutic agent, as well as its potential applications in drug development and drug delivery. Additionally, further research could be conducted to explore the potential of 4-methanesulfonyl-1-methyl-1H-pyrazole as an inhibitor of enzymes, as well as its potential to affect the expression of certain genes and the activity of certain proteins. Finally, further research could be conducted to explore the potential of 4-methanesulfonyl-1-methyl-1H-pyrazole to affect the activity of certain hormones, such as cortisol.

Synthesis Methods

4-methanesulfonyl-1-methyl-1H-pyrazole can be synthesized from 1-methyl-1H-pyrazole using a two-step process. In the first step, the 1-methyl-1H-pyrazole is treated with oxalyl chloride in dichloromethane to form 1-methyl-3-chloro-1H-pyrazole. In the second step, the 1-methyl-3-chloro-1H-pyrazole is reacted with methanesulfonyl chloride in dichloromethane to form 4-methanesulfonyl-1-methyl-1H-pyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methanesulfonyl-1-methyl-1H-pyrazole involves the reaction of 4-chloro-1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "4-chloro-1-methyl-1H-pyrazole", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 4-chloro-1-methyl-1H-pyrazole to a solution of base in a solvent.", "Add methanesulfonyl chloride dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1479212-94-6

Product Name

4-methanesulfonyl-1-methyl-1H-pyrazole

Molecular Formula

C5H8N2O2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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